Formamicin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

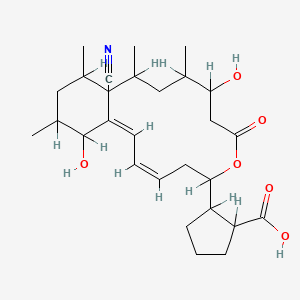

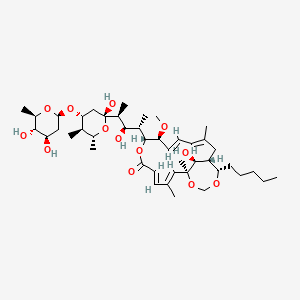

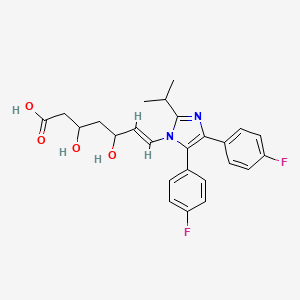

Formamicin is a novel antifungal antibiotic produced by a strain of Saccharothrix sp. MK27-91F2. It was first isolated from a soil sample collected in Setagaya-ku, Tokyo, Japan. This compound is a 16-membered macrolide antibiotic that exhibits strong antimicrobial activity against phytopathogenic fungi .

准备方法

Formamicin is produced through fermentation of the actinomycete strain Saccharothrix sp. MK27-91F2. The fermentation process involves inoculating a slant culture of the producing organism into a seed medium containing glycerol, yeast extract, meat extract, polypeptone, sodium chloride, magnesium sulfate, and calcium carbonate in deionized water. The culture is incubated at 27°C for 10 days .

The compound is then extracted with acetone from cultured mycelia and purified using silicagel and Sephadex LH-20 column chromatographies, followed by Centrifugal liquid-liquid Partition Chromatography .

化学反应分析

Formamicin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains a lactone ring and diene residues, which are reactive sites for these reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

Major products formed from these reactions include derivatives with altered antimicrobial properties. For example, oxidation of the lactone ring can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .

科学研究应用

Formamicin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying macrolide antibiotics and their biosynthetic pathways. In biology, this compound is used to investigate the mechanisms of antifungal activity and resistance in phytopathogenic fungi .

In medicine, this compound shows promise as a potential therapeutic agent for treating fungal infections in plants and humans. Its strong antifungal activity makes it a valuable candidate for developing new antifungal drugs . In industry, this compound can be used in the development of biocontrol agents for managing fungal diseases in crops .

作用机制

Formamicin exerts its antifungal effects by inhibiting the synthesis of essential cellular components in fungi. It targets the fungal cell membrane and disrupts its integrity, leading to cell lysis and death. The compound binds to specific molecular targets, such as ergosterol, a key component of the fungal cell membrane .

The disruption of ergosterol synthesis interferes with the normal functioning of the cell membrane, causing increased permeability and leakage of cellular contents. This ultimately results in the inhibition of fungal growth and proliferation .

相似化合物的比较

Formamicin belongs to the bafilomycin-concanamycin type antibiotics, which are known for their strong antifungal activity. Similar compounds include bafilomycin A1, concanamycin A, and leucanicidin. These compounds share structural similarities with this compound, such as the presence of a macrolide ring and diene residues .

this compound is unique in its specific molecular structure and the particular strain of Saccharothrix sp. that produces it.

属性

分子式 |

C44H72O13 |

|---|---|

分子量 |

809 g/mol |

IUPAC 名称 |

(1S,2E,4E,8R,9S,10E,12E,15S,16S,20S)-8-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5,6-dimethyloxan-2-yl]-3-hydroxypentan-2-yl]-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxabicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one |

InChI |

InChI=1S/C44H72O13/c1-11-12-13-16-34-32-20-25(2)15-14-17-35(51-10)41(56-37(46)19-18-26(3)22-43(9,42(32)49)53-24-52-34)28(5)39(47)29(6)44(50)23-36(27(4)30(7)57-44)55-38-21-33(45)40(48)31(8)54-38/h14-15,17-19,22,27-36,38-42,45,47-50H,11-13,16,20-21,23-24H2,1-10H3/b17-14+,19-18+,25-15+,26-22+/t27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,38+,39-,40-,41-,42+,43+,44-/m1/s1 |

InChI 键 |

AUNKVZMKKDTMQP-AGCNVFKOSA-N |

SMILES |

CCCCCC1C2CC(=CC=CC(C(OC(=O)C=CC(=CC(C2O)(OCO1)C)C)C(C)C(C(C)C3(CC(C(C(O3)C)C)OC4CC(C(C(O4)C)O)O)O)O)OC)C |

手性 SMILES |

CCCCC[C@H]1[C@H]2C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C(=C/[C@@]([C@H]2O)(OCO1)C)/C)[C@@H](C)[C@H]([C@H](C)[C@]3(C[C@H]([C@@H]([C@H](O3)C)C)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)O)O)O)OC)/C |

规范 SMILES |

CCCCCC1C2CC(=CC=CC(C(OC(=O)C=CC(=CC(C2O)(OCO1)C)C)C(C)C(C(C)C3(CC(C(C(O3)C)C)OC4CC(C(C(O4)C)O)O)O)O)OC)C |

同义词 |

formamicin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

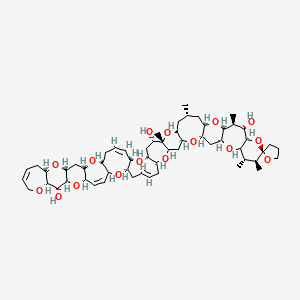

![[(3'R,4S,5'R,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethyl-12-(2-methylpropanoyloxy)-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylpropanoate](/img/structure/B1234853.png)

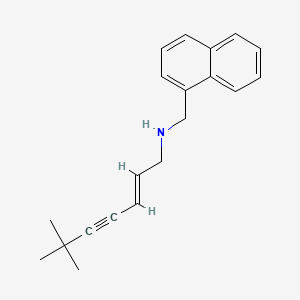

![[(1R,2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1234866.png)